molecular formula C13H24N2O4S B6790876 N-[(2R,3R)-2-methyloxolan-3-yl]-4-(methylsulfonylmethyl)piperidine-1-carboxamide

N-[(2R,3R)-2-methyloxolan-3-yl]-4-(methylsulfonylmethyl)piperidine-1-carboxamide

Cat. No.: B6790876
M. Wt: 304.41 g/mol
InChI Key: BPCMSFMIGAZWSO-ZYHUDNBSSA-N
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Description

N-[(2R,3R)-2-methyloxolan-3-yl]-4-(methylsulfonylmethyl)piperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group, a methyloxolan ring, and a methylsulfonylmethyl group. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of new pharmaceuticals.

Properties

IUPAC Name

N-[(2R,3R)-2-methyloxolan-3-yl]-4-(methylsulfonylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4S/c1-10-12(5-8-19-10)14-13(16)15-6-3-11(4-7-15)9-20(2,17)18/h10-12H,3-9H2,1-2H3,(H,14,16)/t10-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCMSFMIGAZWSO-ZYHUDNBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)NC(=O)N2CCC(CC2)CS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CCO1)NC(=O)N2CCC(CC2)CS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3R)-2-methyloxolan-3-yl]-4-(methylsulfonylmethyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid or its derivatives (e.g., acid chlorides or anhydrides).

    Attachment of the Methyloxolan Ring: The methyloxolan ring is typically introduced through a nucleophilic substitution reaction, where a suitable oxirane (epoxide) reacts with a nucleophile.

    Addition of the Methylsulfonylmethyl Group: This group can be added via a sulfonylation reaction, where a sulfonyl chloride reacts with a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonylmethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyloxolan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[(2R,3R)-2-methyloxolan-3-yl]-4-(methylsulfonylmethyl)piperidine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be used to study the interactions of piperidine derivatives with biological targets. Its structural features could make it a candidate for probing enzyme activity or receptor binding.

Medicine

In medicinal chemistry, the compound’s potential pharmacological properties could be explored. It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2R,3R)-2-methyloxolan-3-yl]-4-(methylsulfonylmethyl)piperidine-1-carboxamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring and carboxamide group are known to engage in hydrogen bonding and hydrophobic interactions, which could be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2R,3R)-2-methyloxolan-3-yl]-4-(methylsulfonylmethyl)piperidine-1-carboxamide shares structural similarities with other piperidine derivatives, such as piperidine-1-carboxamides and sulfonylmethyl-substituted piperidines.
  • **Other similar compounds include N-[(2R,3R)-2-methyloxolan-3-yl]-4-(methylsulfonylmethyl)piperidine-1-carboxylates and N-[(2R,3R)-2-methyloxolan-3-yl]-4-(methylsulfonylmethyl)piperidine-1-sulfonamides.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a methyloxolan ring and a methylsulfonylmethyl group in the same molecule is relatively rare, providing opportunities for novel interactions and applications.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

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